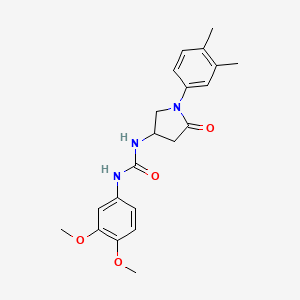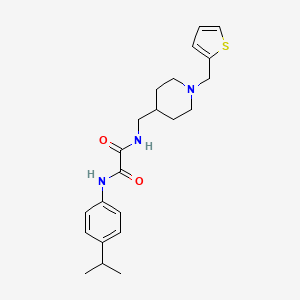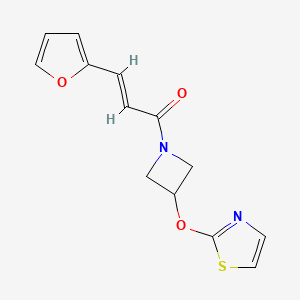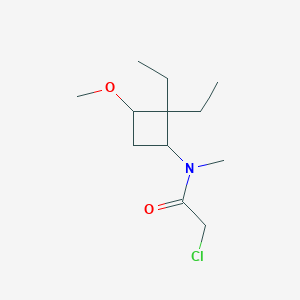
1-(3,4-Dimethoxyphenyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3,4-Dimethoxyphenyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is commonly known as DMPOPU and is a urea derivative that has been synthesized through various methods.
Scientific Research Applications
Anion Coordination Chemistry : A study explored the anion coordination chemistry of protonated urea-based ligands, which is relevant for understanding the interactions and applications of similar compounds in various chemical environments (Wu et al., 2007).
Corrosion Inhibition : Research on 1,3,5-triazinyl urea derivatives, including compounds with structural similarities to 1-(3,4-Dimethoxyphenyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea, has been conducted to evaluate their effectiveness as corrosion inhibitors for mild steel in acidic solutions (Mistry et al., 2011).
Anticancer Activity : The diaryl ureas, which share a structural motif with the compound , have been studied for their antiproliferative activity against various cancer cell lines. These studies provide insights into the potential therapeutic applications of such compounds in cancer treatment (Feng et al., 2020).
Biological Evaluation of Pyrrolo[2,3-b]Pyridine Derivatives : The synthesis and characterization of biologically active pyrrolo[2,3-b]pyridine scaffolds, including compounds structurally related to 1-(3,4-Dimethoxyphenyl)-3-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)urea, have been investigated, contributing to the understanding of their biological properties (Sroor, 2019).
Electronic and Optical Properties : Computational studies on derivatives of chalcones related to the compound have been conducted, focusing on key electronic, optical, and nonlinear optical properties, which are significant for applications in optoelectronics and material science (Shkir et al., 2018).
properties
IUPAC Name |
1-(3,4-dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4/c1-13-5-7-17(9-14(13)2)24-12-16(11-20(24)25)23-21(26)22-15-6-8-18(27-3)19(10-15)28-4/h5-10,16H,11-12H2,1-4H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRVKTNKGHKRXDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NC3=CC(=C(C=C3)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Potassium trifluoro[(4-methoxyphenoxy)methyl]boranuide](/img/structure/B2625492.png)

![2-((3-(4-(tert-butyl)phenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2625494.png)

![2-{[(2,4-dichlorophenyl)sulfonyl]methyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B2625498.png)


![1-(2-hydroxyethyl)-4-((pyridin-3-ylmethyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2625502.png)
![N-(2-(6-((4-methoxyphenethyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2625503.png)
![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-1-naphthamide](/img/structure/B2625504.png)


![N-(sec-butyl)-3-(1-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl)propanamide](/img/structure/B2625512.png)
